7-Chloro-6-(3,4-difluoroanilino)quinoline-5,8-dione
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Overview
Description
7-Chloro-6-((3,4-difluorophenyl)amino)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-((3,4-difluorophenyl)amino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, leading to different products.
Substitution: The chloro and difluorophenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Chloro-6-((3,4-difluorophenyl)amino)quinoline-5,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-((3,4-difluorophenyl)amino)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
7-Chloro-6-((3,4-difluorophenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and properties compared to other quinoline derivatives . The presence of both chloro and difluorophenylamino groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
159585-71-4 |
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Molecular Formula |
C15H7ClF2N2O2 |
Molecular Weight |
320.68 g/mol |
IUPAC Name |
7-chloro-6-(3,4-difluoroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7ClF2N2O2/c16-11-13(20-7-3-4-9(17)10(18)6-7)14(21)8-2-1-5-19-12(8)15(11)22/h1-6,20H |
InChI Key |
DPILJFWTJPVVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC(=C(C=C3)F)F)Cl)N=C1 |
Origin of Product |
United States |
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